rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
CAS No.:
Cat. No.: VC18069412
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrClNO |
|---|---|
| Molecular Weight | 278.57 g/mol |
| IUPAC Name | (1S,2R)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12;/h2-4,9-10H,5,12H2,1H3;1H/t9-,10+;/m1./s1 |
| Standard InChI Key | YYQYGKHVXZXZET-UXQCFNEQSA-N |
| Isomeric SMILES | CO[C@@H]1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl |
| Canonical SMILES | COC1CC2=C(C1N)C=CC(=C2)Br.Cl |
Introduction
Structural and Stereochemical Features
The molecular architecture of rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis centers on a bicyclic indane framework. The cis configuration of the 1-amine and 2-methoxy groups creates a rigid stereochemical environment, which directs regioselective reactions and influences intermolecular interactions. The bromine atom at the 5-position introduces electronic effects, enhancing electrophilic substitution reactivity at adjacent positions.
Key structural attributes include:
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Chiral Centers: The 1R and 2S configurations establish a diastereomeric relationship with other stereoisomers.
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Electron-Withdrawing Effects: The bromine atom deactivates the aromatic ring, directing further substitutions to meta positions.
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Hydrogen Bonding Potential: The primary amine and methoxy groups facilitate interactions with biological targets or catalytic surfaces.
Synthetic Methodologies
Carbamate Derivative Synthesis
The primary amine group undergoes nucleophilic acylation to form stable carbamates, a reaction critical for protecting amine functionalities during multi-step syntheses.
Ethyl Carbamate Formation:
This reaction highlights the amine’s nucleophilicity under mild conditions, with the methoxy group stabilizing intermediates through resonance effects .
Reaction Mechanisms and Stereochemical Influence
Azidation Pathways
Comparative Analysis with Structural Analogs
To contextualize the target compound’s properties, comparisons with similar molecules are instructive:
| Compound | Structural Variation | Key Reactivity Differences |
|---|---|---|
| rac-(1R,2S)-1-Azido-2-methoxyindenamine | Azide substituent at 1-position | Enhanced dipolar reactivity in click chemistry |
| 5-Chloro-2-methoxyindenamine | Chlorine instead of bromine | Reduced electron-withdrawing effects |
| 2-Fluoroindenamine hydrochloride | Fluorine at 2-position | Increased hydrogen bonding capacity |
These comparisons underscore bromine’s role in modulating electronic and steric properties.
Biological and Pharmacological Implications
While direct biological data for rac-(1R,2S)-5-bromo-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, cis are scarce, insights from related compounds suggest potential applications:
Antimicrobial Activity
Indenamine derivatives exhibit moderate activity against Gram-positive bacteria, likely through interference with cell wall biosynthesis . The bromine atom may enhance membrane permeability, though empirical validation is needed.
Anticancer Properties
Preliminary studies on azidoindenamines demonstrate apoptosis induction in cancer cell lines via mitochondrial pathway activation . The bromine substituent could augment DNA intercalation or topoisomerase inhibition.
Challenges and Future Directions
Synthetic Optimization
Current yields for key reactions (e.g., 31% in carbamate formation) necessitate improved catalytic systems. Enantioselective synthesis remains a challenge, requiring advanced chiral catalysts or enzymatic resolution techniques.
Biological Screening
Comprehensive in vivo studies are needed to evaluate toxicity, bioavailability, and mechanism of action. Priority targets include:
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Kinase inhibition assays
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Antimicrobial susceptibility profiling
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Neurotransmitter uptake studies
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